(R)-N-Fmoc-2-(7'-octenyl)glycine is a synthetic amino acid derivative that plays a significant role in peptide synthesis, particularly in the development of bioactive peptides and peptidomimetics. This compound is classified as a fluorene-9-methoxycarbonyl (Fmoc) protected amino acid, which is widely utilized in solid-phase peptide synthesis due to its stability and ease of deprotection. The presence of the 7-octenyl side chain enhances the compound's hydrophobic properties, making it suitable for various biochemical applications.
(R)-N-Fmoc-2-(7'-octenyl)glycine falls under the category of amino acids and peptides, specifically as a modified amino acid. Its classification as an Fmoc-protected amino acid makes it integral to peptide synthesis methodologies, particularly in the context of creating complex peptide structures.
The synthesis of (R)-N-Fmoc-2-(7'-octenyl)glycine typically involves several steps:
The Fmoc group is introduced through a reaction with Fmoc chloride, which reacts with the amino group of glycine to form (R)-N-Fmoc-glycine. The alkylation step requires careful selection of reagents to ensure that the desired side chain is incorporated without affecting the integrity of the Fmoc protection .
(R)-N-Fmoc-2-(7'-octenyl)glycine has a complex molecular structure characterized by:
(R)-N-Fmoc-2-(7'-octenyl)glycine participates in various chemical reactions typical for amino acids:
The efficiency of these reactions depends on factors such as solvent choice, temperature, and concentration, which must be optimized for successful peptide synthesis .
The mechanism of action for (R)-N-Fmoc-2-(7'-octenyl)glycine primarily revolves around its role in peptide synthesis:
This process allows for the construction of complex peptides that can exhibit specific biological activities or serve as models for drug design .
Relevant data indicate that proper handling and storage conditions (e.g., at -20°C) are crucial for maintaining compound integrity .
(R)-N-Fmoc-2-(7'-octenyl)glycine finds extensive applications in scientific research:
(R)-N-Fmoc-2-(7'-octenyl)glycine (CAS: 1191429-20-5) is designed for seamless Fmoc-SPPS integration, featuring the standard 9-fluorenylmethoxycarbonyl (Fmoc) protecting group that enables iterative deprotection under mild basic conditions (typically 20% piperidine in DMF). This non-natural amino acid building block incorporates a C8-alkenyl side chain (7-octenyl group) at the α-carbon, introducing a hydrophobic moiety while maintaining compatibility with automated peptide synthesizers. Its molecular weight (407.50 g/mol) and carboxylic acid functionality permit standard coupling protocols using activators like HBTU or PyAOP [3] [7].
Critical to its SPPS performance is the achiral glycine backbone, which eliminates stereochemical complications during incorporation. However, the steric bulk of the octenyl chain necessitates extended coupling times (45-90 minutes) and elevated reagent concentrations (5-fold excess) compared to standard amino acids. Post-incorporation, the Kaiser test becomes unreliable due to steric hindrance, requiring LC/MS monitoring after cleavage for verification [4] [7]. Suppliers recommend stringent storage at −20°C to prevent Fmoc degradation and maintain coupling efficiency during chain assembly [3] [5].
The 7-octenyl side chain serves as a macrocyclization handle for RCM reactions using Grubbs catalysts (e.g., 1st or 2nd generation ruthenium complexes). When incorporated at positions i and i+4/i+7 within peptide sequences, the terminal alkenes undergo intramolecular metathesis to form all-hydrocarbon staples, conformationally constraining α-helical structures. This process typically achieves >80% conversion within 2-4 hours at room temperature using 5-20 mol% catalyst in dichloromethane or toluene under inert atmosphere [4] [10].
The resulting crosslinked peptides exhibit enhanced α-helicity (up to 85% as measured by CD spectroscopy), proteolytic resistance, and cellular permeability compared to linear analogs. The 8-atom bridge formed between residues i and i+4 optimally stabilizes one helical turn without distorting backbone geometry. For longer staples (e.g., i/i+7), mixed combinations with shorter-chain analogs (e.g., pentenyl glycines) are employed to maintain conformational stability [9] [10]. Crucially, RCM is performed on-resin prior to global deprotection and cleavage to exploit the pseudo-dilution effect, favoring intramolecular cyclization over intermolecular oligomerization [4] [10].
Strategic positioning of (R)-N-Fmoc-2-(7'-octenyl)glycine requires helical wheel analysis to align the olefinic side chains on the same face of the α-helix. Optimal incorporation occurs at solvent-exposed positions (i, i+4, i+7) where hydrophobic residues (Leu, Val, Ile) naturally cluster, minimizing disruption of key binding residues. The R-configured α-carbon ensures uniform side-chain projection relative to L-amino acids in the helix [7] [10].
Table 1: Incorporation Strategies for Helical Stabilization
Stapling Type | Residue Positions | Side Chain Combination | Helical Turns Stabilized |
---|---|---|---|
Single Turn | i, i+4 | (R)-octenyl + (S)-pentenyl | 1 |
Double Turn | i, i+7 | (R)-octenyl + (R)-octenyl | 2 |
Stitched* | i, i+4, i+11 | (R)-octenyl + B5 + (S)-pentenyl | 3 |
*B5 = α-dipentenyl-substituted glycine [10]
Notably, replacement of two i, i+4 residues with (R)-octenyl glycine and its (S)-pentenyl counterpart yields staples with optimal helicity and cellular uptake. Avoidance of the binding interface is critical unless the staple itself participates in hydrophobic interactions, as demonstrated in SAH-p53-8 peptide inhibitors where staples enhance MDM2 binding affinity (KD = 55 nM) [10].
The Fmoc group in this building block exhibits standard lability to secondary amines (piperidine, morpholine), but the electron-rich octenyl chain may subtly influence deprotection kinetics. Deprotection generates dibenzofulvene adducts that are efficiently removed by resin washing, preventing side reactions. However, the steric environment surrounding the α-amino group necessitates extended deprotection cycles (2 × 3 minutes) compared to proteinogenic amino acids [3] [5].
A critical consideration is the potential for acetic acid impurities in commercial batches. Acetic acid concentrations >0.02% cause significant chain termination during SPPS by capping the growing peptide chain. High-quality suppliers therefore quantify acetic acid via GC-MS and maintain levels below this threshold. Additionally, the absence of free amine impurities (<0.2%) is essential to prevent autocatalytic Fmoc cleavage during storage and double incorporations during synthesis [7]. These specifications are typically documented in Certificates of Analysis provided by manufacturers like Peptide.com and WuXi AppTec [1] [5].
Successful cyclization via RCM depends on precise parameter control. Catalyst selection (Grubbs II ≫ Grubbs I for sterically hindered peptides), concentration (10-20 mol% in anhydrous DCM), and reaction time (2-4 hours under N2) significantly impact yields. Microwave irradiation (30-50 W) can accelerate RCM to 15-30 minutes while suppressing epimerization [7] [9] [10].
Table 2: Commercial Availability and Specifications
Supplier | Catalog # | Purity | Price (1g) | Special Notes |
---|---|---|---|---|
Peptide.com | UFG204 | >95% | $525.00 | Ships on ice |
WuXi AppTec | STA-AA11568-1GM | >95% | $118.80 | Ambient shipment |
AdvancedChemTech | FG7125 | >95% | $700.00 | - |
Sigma-Aldrich | F6562 | >95% | Not listed | −20°C storage |
The linear C8 linker provides optimal spacing for i/i+4 stapling (13.5 Å), balancing conformational restraint with synthetic accessibility. For challenging sequences with multiple alkenes, staggered addition of catalysts or sequential RCM reactions may be employed. Post-RCM, residual ruthenium is removed by treatment with tris(hydroxymethyl)phosphine or precipitation protocols, ensuring peptide purity >90% after HPLC purification [4] [10]. Throughput is enhanced by commercial availability from specialized suppliers like Creative Peptides, who provide Fmoc-protected variants ready for SPPS [10].
Table 3: Synthesis Optimization Parameters for RCM
Parameter | Optimal Condition | Impact on Yield |
---|---|---|
Catalyst Loading | 15 mol% Grubbs II | Maximizes conversion (>90%) |
Solvent | Anhydrous DCM | Maintains resin integrity |
Temperature | 25°C (RT) | Balances rate vs. epimerization |
Reaction Time | 3 hours | Near-complete conversion |
Microwave Assistance | 35 W, 20 min | Reduces time without side products |
Pre-RCM Resin Swelling | DCM:DMF (1:1), 30 min | Enhances catalyst accessibility |
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 4261-17-0
CAS No.: 28387-44-2
CAS No.: 2016-48-0